molecular formula C11H11NO4 B6346049 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol CAS No. 1354923-85-5

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol

Cat. No.: B6346049
CAS No.: 1354923-85-5
M. Wt: 221.21 g/mol
InChI Key: KDQCUYQCNMCODI-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can lead to the formation of the corresponding oxime. This oxime can then undergo cyclization to form the desired oxazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The presence of the 2,4-dimethoxyphenyl group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-ol
  • 3-(2,4-Dimethoxyphenyl)-1,2,4-triazol-5-ol
  • 3-(2,4-Dimethoxyphenyl)-1,2-thiazol-5-ol

Uniqueness

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other oxazole derivatives and allows for unique applications in various fields.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)16-12-9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQCUYQCNMCODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)ON2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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